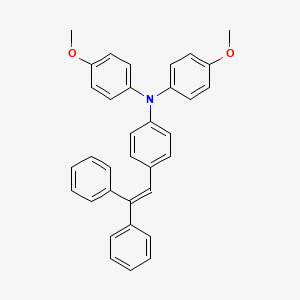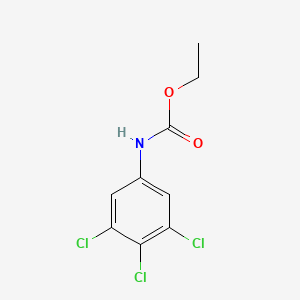![molecular formula C31H63N5O5 B14168906 4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;azepan-2-one;hexane-1,6-diamine;hexanedioic acid CAS No. 25053-13-8](/img/structure/B14168906.png)
4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;azepan-2-one;hexane-1,6-diamine;hexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine; azepan-2-one; hexane-1,6-diamine; hexanedioic acid is a complex chemical compound with a variety of applications in different fields. This compound is known for its unique structure, which includes multiple functional groups such as amines and carboxylic acids. It is used in the synthesis of polymers, pharmaceuticals, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine; azepan-2-one; hexane-1,6-diamine; hexanedioic acid involves several steps. One common method is the reaction of hexane-1,6-diamine with hexanedioic acid under controlled conditions to form a polymer. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete polymerization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization processes. The raw materials, hexane-1,6-diamine and hexanedioic acid, are mixed in precise ratios and subjected to high temperatures and pressures. The resulting polymer is then purified and processed into the desired form .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine; azepan-2-one; hexane-1,6-diamine; hexanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups can lead to the formation of nitro compounds, while reduction can yield primary amines .
Aplicaciones Científicas De Investigación
4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine; azepan-2-one; hexane-1,6-diamine; hexanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polymers and other organic compounds.
Biology: Studied for its potential use in drug delivery systems and as a scaffold for tissue engineering.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of high-performance materials such as engineering plastics and fibers.
Mecanismo De Acción
The mechanism of action of 4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine; azepan-2-one; hexane-1,6-diamine; hexanedioic acid involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the carboxylic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol, 4-[(4-aminocyclohexyl)methyl]: Similar structure but lacks the carboxylic acid groups.
Hexane-1,6-diamine: Contains only the diamine functional groups.
Hexanedioic acid: Contains only the carboxylic acid groups.
Uniqueness
4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine; azepan-2-one; hexane-1,6-diamine; hexanedioic acid is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
25053-13-8 |
|---|---|
Fórmula molecular |
C31H63N5O5 |
Peso molecular |
585.9 g/mol |
Nombre IUPAC |
4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine;azepan-2-one;hexane-1,6-diamine;hexanedioic acid |
InChI |
InChI=1S/C13H26N2.C6H16N2.C6H11NO.C6H10O4/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;7-5-3-1-2-4-6-8;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h10-13H,1-9,14-15H2;1-8H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10) |
Clave InChI |
LYRSKWHPYTWGPJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)NCC1.C1CC(CCC1CC2CCC(CC2)N)N.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O |
Números CAS relacionados |
25053-13-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)


![1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol](/img/structure/B14168871.png)
![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
![N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B14168881.png)
![N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline](/img/structure/B14168885.png)


![1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine](/img/structure/B14168896.png)

